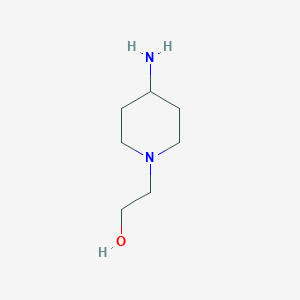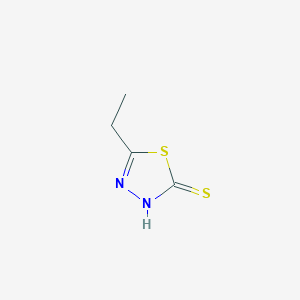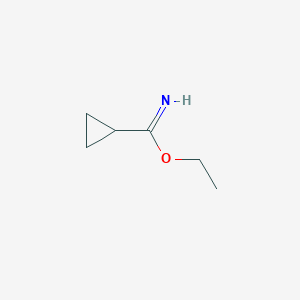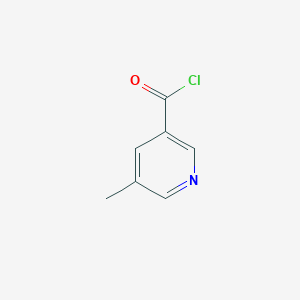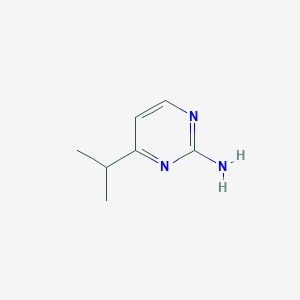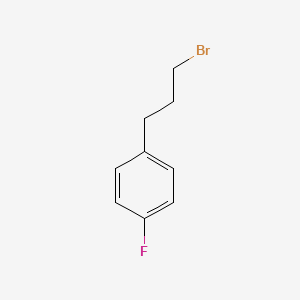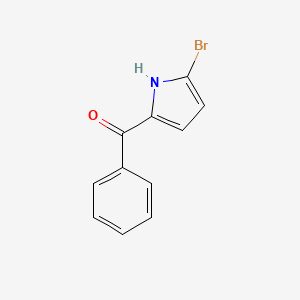
AVE5688
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVE5688 is a small molecule inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. This compound has shown potential in the research of type 2 diabetes due to its ability to inhibit glycogen phosphorylase activity, thereby regulating glucose levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVE5688 involves multiple steps, including the formation of acyl urea and quinolone derivatives. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
AVE5688 primarily undergoes inhibition reactions with glycogen phosphorylase. It competes with the physiological activator adenosine monophosphate (AMP) and acts synergistically with glucose .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include DMSO and other organic solvents. The conditions often require controlled temperatures and specific pH levels to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound are the inhibited forms of glycogen phosphorylase, which are less active in glycogen metabolism .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating glycogen metabolism and glucose levels.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting glycogen phosphorylase .
Mechanism of Action
AVE5688 exerts its effects by binding to the AMP site of glycogen phosphorylase, thereby inhibiting its activity. This binding stabilizes the inactive conformation of the enzyme, reducing its ability to catalyze the breakdown of glycogen into glucose. The molecular targets involved include the phosphorylated and non-phosphorylated forms of glycogen phosphorylase .
Comparison with Similar Compounds
Similar Compounds
- AVE2865
- AVE9423
- CP-91149
- Ingliforib
Uniqueness
AVE5688 is unique due to its specific binding affinity and inhibitory potency towards glycogen phosphorylase. It has shown a distinct thermodynamic profile compared to other inhibitors, making it a valuable compound for research in glycogen metabolism and type 2 diabetes .
Properties
Molecular Formula |
C16H8ClF5N2O5 |
|---|---|
Molecular Weight |
438.69 g/mol |
IUPAC Name |
4-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C16H8ClF5N2O5/c17-8-5-10(19)9(18)4-7(8)13(25)24-15(28)23-11-2-1-6(14(26)27)3-12(11)29-16(20,21)22/h1-5H,(H,26,27)(H2,23,24,25,28) |
InChI Key |
NWQGDIBCFLDHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


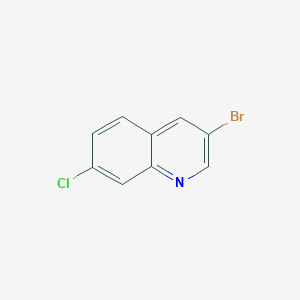
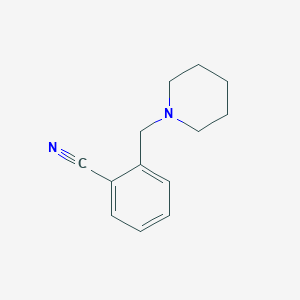
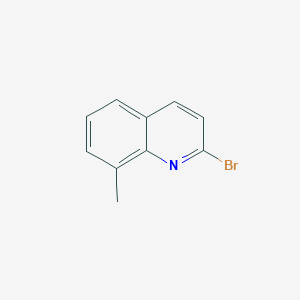
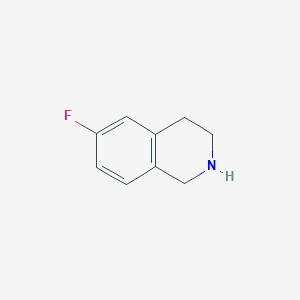
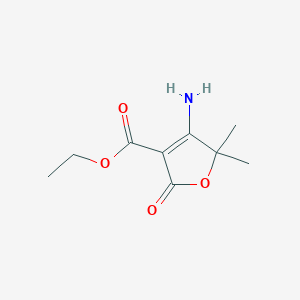
![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)
